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Compound of Interest

Compound Name: Methyl oct-2-enoate

CAS No.: 7367-81-9

Cat. No.: B3029646 Get Quote

CAS: 7367-81-9 (trans-isomer) | Class:

-Unsaturated Ester | Role: Chemical Probe & Bioactive Volatile[1]

Executive Summary
Methyl oct-2-enoate (MO2E) is an

-unsaturated fatty acid ester primarily recognized for its "green-fruity" olfactory profile in the
flavor and fragrance industry (FEMA 3712).[1] However, its utility in research extends
significantly beyond organoleptics. For the drug development and chemical biology sectors,
MO2E serves as a critical model electrophile. It represents the "enoate" class of Michael
acceptors—warheads that are increasingly relevant in the design of Targeted Covalent
Inhibitors (TCIs). Additionally, its role as a semiochemical in entomology makes it a vital
reagent for studying insect olfaction and host-seeking behaviors.

Chemical Profile & Reactivity
The core research value of MO2E lies in its conjugated system. Unlike highly reactive

acrylamides often used in oncology drugs (e.g., Osimertinib), the internal ester functionality of

MO2E renders it a "soft" electrophile.

The Enoate Warhead
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In medicinal chemistry, tuning the reactivity of a covalent warhead is paramount to avoid off-

target toxicity. MO2E serves as a benchmark for moderate reactivity.

Mechanism: Conjugate addition (Michael Addition).

Target: Soft nucleophiles, primarily the thiolate anion (

) of Cysteine residues in proteins or Glutathione (GSH).

Selectivity: Due to steric hindrance at the

-carbon (compared to terminal acrylates), MO2E exhibits higher selectivity, reacting only with
highly accessible or activated cysteines.
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Figure 1: Mechanism of Michael addition between a cysteine thiolate and Methyl oct-2-enoate.

[1] The reaction forms a stable thioether bond, mimicking the mode of action of covalent drugs.

Application I: Covalent Probe & Toxicology
Research
MO2E is extensively used to validate Skin Sensitization models. Because skin sensitization is

driven by the haptenization of skin proteins, MO2E acts as a positive control in assays

predicting allergic contact dermatitis.

Direct Peptide Reactivity Assay (DPRA)
Researchers use MO2E to calibrate the DPRA, an OECD-validated method (TG 442C) that

replaces animal testing.
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Experimental Logic: If MO2E depletes a synthetic cysteine peptide in solution, it confirms the

molecule's ability to haptenize proteins in vivo.

Protocol: Cysteine Depletion Assay

Objective: Quantify the reactivity of MO2E toward cysteine.

Reagents:

Cysteine peptide stock (0.5 mM in phosphate buffer pH 7.5).

MO2E (100 mM in Acetonitrile).

HPLC system with UV detection (220 nm).

Step-by-Step Workflow:

Preparation: Dilute MO2E to a final concentration of 1 mM and the Cysteine peptide to 0.5

mM in the reaction vial (1:10 or 1:50 ratio depending on specific variant).

Incubation: Incubate the mixture at 25°C for 24 hours in the dark.

Termination: Stop reaction (optional, usually direct injection) or dilute with mobile phase.

Analysis: Inject onto a C18 HPLC column.

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: Acetonitrile.[2]

Gradient: 10% to 90% B over 20 mins.

Calculation:

Interpretation:

>13.89% Depletion: Classified as a Sensitizer (Positive).
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High Reactivity: Suggests potential for "warhead" use in inhibitor design but requires safety

optimization.

Application II: Entomological & Ecological Research
In the field of chemical ecology, MO2E is a volatile organic compound (VOC) emitted by

fermenting fruit (e.g., pears, melons). It serves as a semiochemical cue for frugivorous insects.

Insect Attractant Studies
Researchers utilize MO2E to study the host-seeking receptor pathways of Diptera (flies) and

Coleoptera (beetles).

Target Species:Drosophila melanogaster (Fruit fly), Aedes aegypti (Mosquito - sugar feeding

behavior).

Receptor Mechanism: MO2E binds to specific Odorant Receptors (ORs) tuned to aliphatic

esters.

Research Setup: Olfactometer Bioassay To test MO2E as an attractant:

Apparatus: Y-tube olfactometer.

Stimulus: 10 µL of MO2E (1% in paraffin oil) on filter paper in one arm; solvent control in the

other.

Airflow: Clean, humidified air at 0.5 L/min.

Data Collection: Record the choice of 50 starved insects. Calculate the Preference Index

(PI).

Application III: Synthetic Intermediate
MO2E is a versatile building block for synthesizing complex fatty acid derivatives and

pheromones.

Conjugate Addition Scaffolding
The
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-position is susceptible to cuprate additions (

), allowing the introduction of alkyl chains to create branched fatty esters.

Reaction:Methyl oct-2-enoate + R-CuLi → Methyl 3-alkyl-octanoate

Utility: Synthesis of branched chiral pheromones or lipid-drug conjugates (LDCs).[1]

Quantitative Data Summary
Parameter Value / Description Relevance

LogP ~3.0 - 3.4
High membrane permeability;

suitable for topical drugs.[1]

Water Solubility ~158 mg/L

Low; requires organic co-

solvents (DMSO/ACN) in

bioassays.[1]

Boiling Point 89-91°C (9 mmHg)

Volatile; requires closed

systems for long incubations.

[1]

Cys-Reactivity Moderate (Class 2/3)
Ideal model for "tunable"

covalent inhibition.[1]

Safety & Handling
Hazard: Skin Sensitizer (H317).

Handling: Wear nitrile gloves. All weighing must be done in a fume hood to avoid inhalation

of vapors which can cause respiratory sensitization.

Storage: Store at 4°C under inert gas (Nitrogen/Argon) to prevent auto-oxidation of the

double bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Showing Compound Methyl (E)-2-octenoate (FDB016571) - FooDB [foodb.ca]

2. mdpi.com [mdpi.com]

3. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]

5. researchgate.net [researchgate.net]

6. Discovery of cysteine-targeting covalent histone methyltransferase inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: Research Applications of Methyl oct-2-
enoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029646#potential-research-applications-of-methyl-
oct-2-enoate]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://foodb.ca/compounds/FDB016571
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-oct-2-enoate
https://www.thegoodscentscompany.com/data/rw1027691.html
https://foodb.ca/compounds/FDB016571
https://www.researchgate.net/publication/350101791_Mosquito_Attractants
https://www.benchchem.com/product/b3029646?utm_src=pdf-body
https://foodb.ca/compounds/FDB016571
https://pubmed.ncbi.nlm.nih.gov/36528996/
https://www.researchgate.net/figure/Proposed-reaction-mechanisms-of-cysteine-with-a-cyanoacrylamide_fig2_370401542
https://www.benchchem.com/product/b3029646?utm_src=pdf-custom-synthesis
https://foodb.ca/compounds/FDB016571
https://www.mdpi.com/1420-3049/25/4/813
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-oct-2-enoate
https://www.thegoodscentscompany.com/data/rw1027691.html
https://www.researchgate.net/publication/350101791_Mosquito_Attractants
https://pubmed.ncbi.nlm.nih.gov/36528996/
https://pubmed.ncbi.nlm.nih.gov/36528996/
https://www.researchgate.net/figure/Proposed-reaction-mechanisms-of-cysteine-with-a-cyanoacrylamide_fig2_370401542
https://www.benchchem.com/product/b3029646#potential-research-applications-of-methyl-oct-2-enoate
https://www.benchchem.com/product/b3029646#potential-research-applications-of-methyl-oct-2-enoate
https://www.benchchem.com/product/b3029646#potential-research-applications-of-methyl-oct-2-enoate
https://www.benchchem.com/product/b3029646#potential-research-applications-of-methyl-oct-2-enoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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